molecular formula C20H27FN2O4 B8256770 5-fluoro MDMB-PICA metabolite 4

5-fluoro MDMB-PICA metabolite 4

Cat. No.: B8256770
M. Wt: 378.4 g/mol
InChI Key: ZFYMODMFKRMLJY-LRHAYUFXSA-N
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Description

5-fluoro MDMB-PICA metabolite 4 is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of new psychoactive substances designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. These compounds are often used in research and forensic applications due to their potent effects on the cannabinoid receptors in the brain .

Preparation Methods

The synthesis of 5-fluoro MDMB-PICA metabolite 4 involves several steps. The key starting material is 5-fluoro MDMB-PICA, which undergoes metabolic transformation to form the metabolite. The synthetic route typically involves ester hydrolysis and oxidative defluorination

Chemical Reactions Analysis

5-fluoro MDMB-PICA metabolite 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative defluorination can result in the formation of hydroxylated metabolites .

Properties

IUPAC Name

(2S)-2-[[1-(5-fluoro-4-hydroxypentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O4/c1-20(2,3)17(19(26)27)22-18(25)15-12-23(10-6-7-13(24)11-21)16-9-5-4-8-14(15)16/h4-5,8-9,12-13,17,24H,6-7,10-11H2,1-3H3,(H,22,25)(H,26,27)/t13?,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYMODMFKRMLJY-LRHAYUFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCC(CF)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCC(CF)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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